physical and chemical properties of trans-1,2-dichloroethylene
physical and chemical properties of trans-1,2-dichloroethylene
An In-depth Technical Guide to the Physical and Chemical Properties of trans-1,2-Dichloroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-1,2-dichloroethylene, a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₂, is a volatile, colorless liquid with a sweet, chloroform-like odor. It is one of two geometric isomers of 1,2-dichloroethylene, the other being the cis isomer. The trans configuration, where the chlorine atoms are on opposite sides of the carbon-carbon double bond, imparts distinct physical and chemical properties that are crucial for its various industrial and laboratory applications. This guide provides a comprehensive overview of the , presents quantitative data in structured tables, and outlines relevant experimental and logical workflows through diagrams.
Physical Properties
Trans-1,2-dichloroethylene is a liquid at room temperature.[1] It is characterized by its relatively low boiling point and moderate solubility in water.[2] It is, however, highly soluble in most organic solvents, including alcohols, ethers, and hydrocarbons. The physical properties of trans-1,2-dichloroethylene are summarized in the table below.
Table 1: Physical Properties of trans-1,2-Dichloroethylene
| Property | Value | References |
| Molecular Formula | C₂H₂Cl₂ | [1] |
| Molecular Weight | 96.94 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Sweet, chloroform-like, slightly acrid | [1] |
| Melting Point | -57 °C to -49.44 °C | [1][2][5] |
| Boiling Point | 47 °C to 60 °C | [1][2][6] |
| Density | 1.257 g/mL to 1.26 g/cm³ at 20-25 °C | [2][3][5] |
| Solubility in Water | Moderately soluble; 3,500 - 6,000 mg/L | [1][2] |
| Vapor Pressure | 200 - 331 mmHg at 20-25 °C | [1][2][7] |
| Vapor Density | 3.34 - 3.4 (air = 1) | [1][2][7] |
| Flash Point | 2 °C to 6 °C (closed cup) | [1][4][6] |
| Refractive Index | n20/D 1.446 - 1.447 | [3] |
Chemical Properties and Reactivity
The presence of a carbon-carbon double bond and chlorine atoms makes trans-1,2-dichloroethylene a reactive compound. It is incompatible with strong oxidizing agents and bases. Contact with solid alkalis or their concentrated solutions can lead to the formation of chloroacetylene, which is pyrophoric.[7] The compound can also react violently with nitrogen tetraoxide. It is important to avoid contact with copper and its alloys as it can be corrosive to metals unless an inhibitor is added.[7]
Trans-1,2-dichloroethylene participates in addition reactions such as hydrogenation and halogenation. It is also used in cycloaddition reactions and Kumada coupling reactions.[5] Industrially, it is a byproduct of vinyl chloride production and does not polymerize, unlike its 1,1-dichloroethylene isomer.[5]
Table 2: Chemical Properties and Reactivity of trans-1,2-Dichloroethylene
| Property | Description | References |
| Stability | Stable, but may decompose on exposure to air, moisture, or light. | |
| Incompatibilities | Oxidizing agents, bases, copper and its alloys. Reacts violently with N₂O₄, KOH, Na, NaOH. | [7] |
| Reactivity | Participates in addition reactions (hydrogenation, halogenation), cycloaddition reactions, and Kumada coupling. | [5] |
| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of hydrogen chloride, phosgene, and carbon monoxide. | [4][7] |
| Polymerization | Does not polymerize. | [5] |
Experimental Protocols & Workflows
Synthesis of trans-1,2-Dichloroethylene
A common industrial method for the synthesis of 1,2-dichloroethylene is the chlorination of acetylene. This process typically yields a mixture of cis- and trans-isomers. The separation of the trans-isomer is then achieved through fractional distillation, taking advantage of the difference in their boiling points.[8][9]
Caption: Synthesis and purification of trans-1,2-dichloroethylene.
Logical Relationship of Properties
The molecular structure of trans-1,2-dichloroethylene directly influences its physical and chemical properties. The trans-configuration of the chlorine atoms leads to a non-polar molecule, which in turn affects its boiling point, solubility, and reactivity compared to its cis-isomer.
Caption: Influence of molecular structure on key properties.
Health and Safety Considerations
Trans-1,2-dichloroethylene is a flammable liquid and its vapors can form explosive mixtures with air.[7] It is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory tract.[7][10] Symptoms of exposure can include dizziness, headache, and nausea.[7] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[11][12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[12]
References
- 1. smolecule.com [smolecule.com]
- 2. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. 反式-1,2-二氯乙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 6. trans-1,2-Dichloroethylene, 99+%, stabilized 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1,2-DICHLOROETHYLENE, (TRANS ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Buy trans-1,2-Dichloroethylene | 156-60-5 [smolecule.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. envirotechint.com [envirotechint.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
